molecular formula C22H16O2 B13744848 trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene CAS No. 79301-84-1

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

Cat. No.: B13744848
CAS No.: 79301-84-1
M. Wt: 312.4 g/mol
InChI Key: YNRNDZFOPXEGFK-RBBKRZOGSA-N
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Description

Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it an important subject of study in environmental and health sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is catalyzed by liver microsomes from rats pretreated with 3-methylcholanthrene. The major products of this metabolic conversion are 1,2,3,4-tetrahydrotetrols .

Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a laboratory setting for its biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

    Substitution: The hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Liver microsomes and cytochrome P-450 enzymes are commonly used to catalyze oxidation reactions.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various dihydrodiol epoxides and tetrahydrotetrols .

Scientific Research Applications

Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

  • Trans-3,4-Dihydro-3,4-dihydroxydibenz(a,h)anthracene
  • Trans-5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene
  • Chrysene trans-3,4-dihydrodiol

Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific dihydrodiol structure and the position of its hydroxyl groups. This structural uniqueness influences its metabolic pathways and the types of reactive intermediates it forms, which can differ significantly from other similar compounds .

Properties

CAS No.

79301-84-1

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol

InChI

InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1

InChI Key

YNRNDZFOPXEGFK-RBBKRZOGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O

Origin of Product

United States

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